molecular formula C14H16N4O B7480887 (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone

(2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone

Cat. No. B7480887
M. Wt: 256.30 g/mol
InChI Key: RTYRUXUJCYVREZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone, also known as PTM, is a novel chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PTM is a small molecule that belongs to the class of triazolyl-piperidine derivatives and has been synthesized using various methods.

Mechanism of Action

(2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone exerts its biological activity by binding to a specific target protein or enzyme and modulating its activity. The exact mechanism of action of (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone is not fully understood, but it has been shown to interact with various proteins such as kinases, phosphatases, and ion channels. (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has also been shown to modulate the activity of various neurotransmitter receptors such as dopamine and serotonin receptors.
Biochemical and Physiological Effects:
(2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate.

Advantages and Limitations for Lab Experiments

(2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has several advantages for lab experiments, including its easy synthesis, high purity, and low toxicity. (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone is also stable under various experimental conditions and can be easily modified to generate new derivatives. However, (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has some limitations, including its limited solubility in aqueous solutions and its potential for non-specific binding to proteins and enzymes.

Future Directions

(2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has several potential future directions for scientific research, including the development of new drugs for the treatment of various diseases, the study of the mechanism of action of various proteins and enzymes, and the development of new tools for neuroscience research. (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone derivatives can also be synthesized to improve their biological activity and selectivity. The use of (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone in combination with other drugs or therapies can also be explored to enhance their efficacy.

Synthesis Methods

(2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has been synthesized using various methods, including the one-pot three-component reaction of 4-phenyl-1H-1,2,3-triazole, piperidine, and benzyl cyanide. The reaction is carried out in the presence of a catalyst such as copper(II) sulfate pentahydrate and sodium ascorbate. The resulting product is purified using column chromatography and characterized using various spectroscopic techniques such as NMR and mass spectrometry.

Scientific Research Applications

(2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has shown potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has been used as a lead compound to develop new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has also been used as a tool compound to study the mechanism of action of various proteins and enzymes.

properties

IUPAC Name

(2-phenyltriazol-4-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c19-14(17-9-5-2-6-10-17)13-11-15-18(16-13)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYRUXUJCYVREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=NN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone

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